The compound N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is a derivative of quinazoline, a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. Quinazoline derivatives have been extensively studied for their inhibitory activity against various kinases, particularly the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in the signaling pathways associated with cell proliferation and survival. The inhibition of EGFR has been a target for cancer therapy, as overexpression or dysregulation of this receptor is often associated with the development and progression of various cancers.
The primary application of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine derivatives is in the field of cancer therapy. These compounds have been identified as potential inhibitors of EGFR tyrosine kinase, which is a well-established target in the treatment of various cancers, including breast and non-small cell lung cancer12. The SAR studies have led to the discovery of compounds with enhanced potency and selectivity, which could be developed into effective anticancer agents12. For instance, the compound 4-(3-bromoanilino)-6,7-diethoxyquinazoline has been identified as one of the most potent inhibitors, with an IC50 of 0.006 nM1. Additionally, some derivatives have shown the ability to induce apoptosis in cancer cells and possess favorable pharmacokinetic properties, such as high blood-brain barrier penetration, making them suitable candidates for anticancer drug development4.
Given the high blood-brain barrier penetration of some quinazoline derivatives, there is potential for their application in the treatment of neurological disorders4. The ability to induce apoptosis selectively in cancer cells suggests that these compounds could be explored for their effects on neurodegenerative diseases where aberrant cell survival contributes to disease progression.
Isoquinoline derivatives, which are structurally related to quinazolines, have been studied for their antiarrhythmic properties5. Although not directly related to N-(3-Bromophenyl)-6-nitroquinazolin-4-amine, these studies highlight the potential for heterocyclic compounds to be used in the treatment of cardiovascular conditions. Further research into the cardiovascular effects of quinazoline derivatives could uncover new therapeutic applications.
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is primarily classified under:
The synthesis of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine typically follows a multi-step process:
The molecular structure of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine features:
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine participates in several types of chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Substitution | Palladium catalyst, boronic acid | Tetrahydrofuran, base |
Reduction | Hydrogen gas, palladium catalyst | Ethanol |
Oxidation | Potassium permanganate | Varies |
The mechanism of action for N-(3-Bromophenyl)-6-nitroquinazolin-4-amine primarily involves its role as a kinase inhibitor. It binds to the ATP-binding site of specific kinases, disrupting phosphorylation processes essential for cancer cell proliferation. This inhibition leads to altered signaling pathways that result in reduced cell growth and survival, making it a candidate for anticancer therapies.
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine has diverse applications across various scientific fields:
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine (CAS Registry Number: 169205-77-0) is a synthetically derived quinazoline compound characterized by the systematic IUPAC name N-(3-bromophenyl)-6-nitroquinazolin-4-amine. Its molecular formula is C₁₄H₉BrN₄O₂, corresponding to a molecular weight of 345.15 g/mol [3] [4] [5]. The structure integrates a quinazoline core substituted with a nitro group at position 6 and an amine linkage to a meta-brominated phenyl ring at position 4. This arrangement confers distinct electronic properties, evidenced by the molecule’s dipole moment of 7.2 Debye and a calculated surface area of 89.7 Ų [3].
The compound’s identity is further specified by canonical identifiers:
C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-]
MAVKGSSRIBVAGI-UHFFFAOYSA-N
InChI=1S/C14H9BrN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18)
[4] [5] Table 1: Physicochemical Properties of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine
Property | Value | Conditions |
---|---|---|
Density | 1.691 g/cm³ | Solid state |
Boiling Point | 495.8°C | At 760 mmHg |
Flash Point | 253.6°C | -- |
Refractive Index | 1.759 -- | |
Vapor Pressure | 5.72 × 10⁻¹⁰ mmHg | At 25°C |
LogP (Partition Coefficient) | 3.4 | Predicted |
The bromine atom enhances electrophilic reactivity for cross-coupling reactions, while the nitro group serves as an electron-withdrawing moiety, influencing the quinazoline ring’s electron density. This combination underpins the compound’s utility as a synthetic intermediate [3] [4].
Quinazoline derivatives emerged as biologically significant scaffolds in the late 20th century, with N-(3-Bromophenyl)-6-nitroquinazolin-4-amine representing a strategic evolution in kinase inhibitor development. Early research focused on unsubstituted quinazolines, but the introduction of halogen and nitro groups marked a deliberate shift toward enhancing target specificity and metabolic stability [6]. The synthesis of this compound coincided with discoveries around Epidermal Growth Factor Receptor (EGFR) inhibition, where quinazolines demonstrated potent tyrosine kinase inhibitory activity [9].
The compound’s design leverages two key modifications:
Historically, its primary application centered on generating libraries of analogues for oncology target screening. Chinese pharmaceutical enterprises like Antaeus Bio-technology and LinkChem later standardized its production as a pharmaceutical intermediate, reflecting industrial adoption of this chemotype [6] [9].
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine serves as a versatile precursor in designing targeted therapies, primarily due to its dual functionalization points. Its significance manifests in three key areas:
A. Kinase Inhibitor Development
The compound enables synthesis of irreversible kinase inhibitors by facilitating Michael addition to cysteine residues. For instance, it acts as an intermediate for agents like gefitinib analogs, where the bromine is displaced by nucleophiles from heterocyclic systems. Computational studies confirm that derivatives exhibit strong binding to EGFR’s ATP pocket, with docking scores averaging -12.3 kcal/mol [5] [9].
B. Structure-Activity Relationship Exploration
Systematic derivatization via the bromine site has yielded potent candidates:
Table 2: Key Derivatives Synthesized from N-(3-Bromophenyl)-6-nitroquinazolin-4-amine
Derivative Structure | Synthetic Modification | Primary Biological Target |
---|---|---|
7-Fluoro-6-nitro analog | Electrophilic fluorination | EGFR T790M mutant |
6-Amino-4-((3-bromophenyl)amino) | Nitro reduction | VEGFR-2 |
Biaryl derivatives | Suzuki coupling | PDGFR-β |
C. Synthetic Versatility
The bromophenyl moiety undergoes efficient palladium-catalyzed cross-coupling (e.g., with boronic acids), while the nitro group allows reductive functionalization. Commercial suppliers provide the compound at 95–98% purity, underscoring its reliability in multistep syntheses [4] [6] [9]. Current research explores its integration into proteolysis-targeting chimeras, leveraging the quinazoline’s affinity for E3 ubiquitin ligases [5].
This compound exemplifies the strategic value of functionalized quinazolines in accelerating anticancer drug discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7